4-Methoxy-2h-pyridazin-3-one
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Overview
Description
4-Methoxy-2H-pyridazin-3-one is a heterocyclic compound belonging to the pyridazinone family. Pyridazinones are characterized by a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the third position. These compounds have garnered significant interest due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2H-pyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . One common method includes the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2H-pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents at various ring positions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyridazinones, which exhibit a range of biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2H-pyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects . Additionally, certain pyridazinone derivatives exhibit calcium-sensitizing effects, stabilizing calcium-induced conformational changes in proteins like troponin C .
Comparison with Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms.
Pyrimidine: Contains nitrogen atoms at positions 1 and 3.
Pyrazine: Features nitrogen atoms at positions 1 and 4.
Uniqueness: 4-Methoxy-2H-pyridazin-3-one stands out due to its versatile pharmacological profile and ease of functionalization at various ring positions. This makes it an attractive scaffold for drug design and synthesis .
Properties
IUPAC Name |
5-methoxy-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-4-2-3-6-7-5(4)8/h2-3H,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKSMYRSPINTCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=NNC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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